N-(3-fluoro-2-methylphenyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide
説明
特性
IUPAC Name |
N-(3-fluoro-2-methylphenyl)-1-phenyl-5-pyrrol-1-yltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN5O/c1-14-16(21)10-7-11-17(14)22-19(27)18-20(25-12-5-6-13-25)26(24-23-18)15-8-3-2-4-9-15/h2-13H,1H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDXZBJAZEILMBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1F)NC(=O)C2=C(N(N=N2)C3=CC=CC=C3)N4C=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-(3-fluoro-2-methylphenyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide (CAS No. 1421467-79-9) is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a detailed overview of its biological activity, including data tables, case studies, and research findings.
Chemical Structure and Properties
The compound's structure can be represented by the following molecular formula:
It has a molecular weight of 368.4 g/mol, and its structural features include a triazole ring and a carboxamide functional group, which are critical for its biological activity.
Anticancer Activity
Research indicates that compounds containing the 1,2,3-triazole moiety exhibit significant anticancer properties. A study highlighted the role of triazole derivatives in inhibiting mitochondrial complex I, which is crucial for energy metabolism in cancer cells. This inhibition leads to selective targeting of tumor cells that rely on oxidative phosphorylation for survival .
Case Study: Complex I Inhibition
In vitro studies demonstrated that N-(3-fluoro-2-methylphenyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide showed IC50 values in the nanomolar range when tested against various cancer cell lines. The compound's mechanism involves disrupting mitochondrial function, leading to increased apoptosis in cancer cells .
Antimicrobial Activity
The antimicrobial potential of triazole derivatives has been extensively studied. A recent synthesis of triazole and carboxylate derivatives showed promising results against both bacterial and fungal strains. The synthesized compounds exhibited potent inhibition rates compared to control substances .
Table: Antimicrobial Activity of Triazole Derivatives
| Compound ID | Bacterial Inhibition Zone (mm) | Fungal Inhibition Zone (mm) |
|---|---|---|
| 5b | 20 | 25 |
| 5c | 22 | 28 |
| 7e | 18 | 24 |
This table summarizes the inhibition zones observed for selected compounds derived from triazoles, indicating their effectiveness against microbial pathogens.
The biological activity of N-(3-fluoro-2-methylphenyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide can be attributed to several mechanisms:
- Mitochondrial Dysfunction : As mentioned earlier, the compound disrupts mitochondrial function, leading to reduced ATP production and increased reactive oxygen species (ROS) generation.
- Cell Cycle Arrest : Studies suggest that this compound may induce cell cycle arrest at the G0/G1 phase in cancer cells.
- Apoptosis Induction : The activation of apoptotic pathways has been observed in treated cells, contributing to its anticancer efficacy.
類似化合物との比較
Structural Features and Substituent Effects
The table below summarizes key structural differences and similarities between the target compound and related triazole derivatives:
Physicochemical and Pharmacokinetic Properties
- Lipophilicity : The target compound’s logP is estimated to be ~3.5, intermediate between the ethyl/isopropyl derivatives (logP ~4.2) and simpler methyl/phenyl analogs (logP ~2.8) .
- Solubility : The pyrrolyl group may slightly improve aqueous solubility compared to alkyl substituents (e.g., isopropyl in D731-0028) due to polarizable nitrogen atoms .
- Metabolic Stability : Fluorine atoms in the carboxamide side chain (3-fluoro-2-methylphenyl) reduce oxidative metabolism, as seen in fluorinated antitumor agents in .
Q & A
Q. What are the standard synthetic routes for N-(3-fluoro-2-methylphenyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide?
The synthesis typically involves a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core, followed by functionalization of the pyrrole and phenyl substituents. Key steps include:
- Cycloaddition : Reaction of a fluorinated phenyl azide with a propargyl carboxamide precursor under Cu(I) catalysis to form the triazole ring .
- Purification : High-performance liquid chromatography (HPLC) is used to isolate the product, achieving >95% purity .
- Characterization : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) and high-resolution mass spectrometry (HRMS) confirm structural integrity .
Table 1 : Optimization of Reaction Conditions for Triazole Formation
Q. Which characterization techniques are essential for confirming the structure of this compound?
Critical techniques include:
- NMR Spectroscopy : ¹⁹F NMR is particularly useful for tracking fluorinated substituents, while 2D NMR (COSY, HSQC) resolves overlapping signals in aromatic regions .
- X-ray Crystallography : Provides absolute configuration and bond parameters (e.g., triazole ring bond lengths: 1.31–1.35 Å), crucial for understanding reactivity .
- FT-IR Spectroscopy : Confirms carboxamide C=O stretching (~1680 cm⁻¹) and triazole C-N vibrations (~1450 cm⁻¹) .
Q. What are the primary biological targets or activities reported for this compound?
Preliminary studies on analogous triazoles suggest:
- Anticancer Activity : Inhibition of kinase enzymes (e.g., EGFR IC₅₀ = 0.8–1.2 µM) via competitive binding to the ATP pocket .
- Antimicrobial Effects : Gram-positive bacteria (MIC = 4–8 µg/mL) due to membrane disruption, as shown in fluorescence dye leakage assays .
- Anti-inflammatory Action : COX-2 inhibition (IC₅₀ = 1.5 µM) in LPS-induced macrophage models .
Advanced Research Questions
Q. How can computational methods like QSAR or molecular docking be applied to predict the bioactivity of this compound?
- QSAR Modeling : Use 3D descriptors (e.g., polar surface area, logP) to correlate structural features with activity. For example, fluorine substitution at the 3-position enhances lipophilicity (logP increase by 0.5), improving blood-brain barrier penetration .
- Molecular Docking : Simulate binding to targets like EGFR (PDB: 1M17). The triazole ring forms hydrogen bonds with Met793, while the fluorophenyl group occupies a hydrophobic pocket .
Table 2 : Predicted vs. Experimental IC₅₀ Values for Kinase Inhibition
| Target | Predicted IC₅₀ (µM) | Experimental IC₅₀ (µM) | Deviation |
|---|---|---|---|
| EGFR | 1.1 | 0.9 | 18% |
| COX-2 | 1.7 | 1.5 | 13% |
| Computational data validated with in vitro assays . |
Q. What strategies are effective in resolving contradictory data between in vitro and in vivo studies for this compound?
- Orthogonal Assays : Confirm in vitro cytotoxicity (e.g., MTT assay) with apoptosis markers (Annexin V/PI staining) to rule out false positives .
- Pharmacokinetic Profiling : Address discrepancies using liver microsome stability tests (e.g., t₁/₂ = 45 min in human microsomes) to predict metabolic liabilities .
- Dosage Optimization : In vivo efficacy studies in xenograft models often require higher doses (e.g., 50 mg/kg vs. in vitro 1 µM) due to plasma protein binding .
Q. How can crystallographic data inform the design of derivatives with enhanced pharmacological properties?
- Bond Angle Analysis : Triazole ring puckering (N1-C2-N3 angle = 108°) influences steric interactions. Derivatives with bulkier substituents at C5 reduce ring strain .
- Solvent Mapping : Identify solvent-accessible regions (e.g., pyrrole moiety) for introducing solubilizing groups (e.g., -SO₃H) without disrupting target binding .
Table 3 : Structural Modifications and Bioactivity Trends
| Modification Site | Derivative | Bioactivity Change |
|---|---|---|
| C5 (Pyrrole) | -SO₃H substitution | +30% aqueous solubility |
| Fluorophenyl | -CF₃ substitution | +2-fold EGFR inhibition |
| Based on crystallographic and SAR studies . |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
